Grifolin
CAS No.: 6903-07-7
Cat. No.: VC21352066
Molecular Formula: C22H32O2
Molecular Weight: 328.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 6903-07-7 |
---|---|
Molecular Formula | C22H32O2 |
Molecular Weight | 328.5 g/mol |
IUPAC Name | 5-methyl-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzene-1,3-diol |
Standard InChI | InChI=1S/C22H32O2/c1-16(2)8-6-9-17(3)10-7-11-18(4)12-13-20-21(23)14-19(5)15-22(20)24/h8,10,12,14-15,23-24H,6-7,9,11,13H2,1-5H3/b17-10+,18-12+ |
Standard InChI Key | PZHNKNRPGLTZPO-VZRGJMDUSA-N |
Isomeric SMILES | CC1=CC(=C(C(=C1)O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O |
SMILES | CC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)CCC=C(C)C)O |
Canonical SMILES | CC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)CCC=C(C)C)O |
Melting Point | 43°C |
Chemical Structure and Properties
Grifolin, chemically identified as 5-methyl-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzene-1,3-diol, is a farnesyl phenolic compound with the molecular formula C₂₂H₃₂O₂ . This natural substance belongs to the class of prenol lipids, specifically categorized as a sesquiterpenoid. The detailed physical and chemical properties of grifolin are presented in Table 1.
Table 1: Physical and Chemical Properties of Grifolin
Property | Value |
---|---|
Molecular Formula | C₂₂H₃₂O₂ |
Molecular Weight | 328.50 g/mol |
Exact Mass | 328.240230259 g/mol |
Topological Polar Surface Area (TPSA) | 40.50 Ų |
XlogP | 7.20 |
Atomic LogP (AlogP) | 6.37 |
H-Bond Acceptor | 2 |
H-Bond Donor | 2 |
Rotatable Bonds | 8 |
The pharmacokinetic profile of grifolin, determined through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, provides critical insights into its potential behavior in biological systems, as detailed in Table 2.
Table 2: ADMET Properties of Grifolin
Parameter | Prediction | Probability |
---|---|---|
Human Intestinal Absorption | Positive | 99.57% |
Caco-2 Permeability | Positive | 82.42% |
Blood-Brain Barrier Penetration | Positive | 62.50% |
Human Oral Bioavailability | Negative | 50.00% |
Subcellular Localization | Mitochondria | 72.93% |
OATP1B1 Inhibitor | Positive | 89.81% |
OATP1B3 Inhibitor | Positive | 92.16% |
P-glycoprotein Substrate | Negative | 95.85% |
Natural Sources
Grifolin is primarily isolated from the fresh fruiting bodies of the mushroom Albatrellus confluens . This mushroom has been utilized in traditional medicine systems, particularly in Asian countries, for various therapeutic purposes. Additionally, grifolin has been identified in the essential oils of several medicinal plants . The natural abundance of grifolin in these sources has facilitated extensive research into its pharmacological properties and potential clinical applications.
Pharmacological Activities
Anticancer Effects
Grifolin has demonstrated remarkable anticancer activity against multiple cancer cell lines through diverse mechanisms. Research findings indicate that grifolin strongly inhibits the growth of various tumor cell lines, including CNE1, HeLa, MCF7, SW480, K562, Raji, and B95-8 . The compound exhibits significant efficacy in gastric cancer cells (BGC823 and SGC7901), effectively inhibiting proliferation, inducing cell cycle arrest, promoting apoptosis, and suppressing invasion .
Table 3: Anticancer Activity of Grifolin Against Various Cancer Cell Lines
Cancer Cell Line | Type of Cancer | Observed Effects |
---|---|---|
CNE1 | Nasopharyngeal Carcinoma | Growth inhibition, Apoptosis induction |
HeLa | Cervical Cancer | Growth inhibition, Apoptosis induction |
MCF7 | Breast Cancer | Growth inhibition, Apoptosis induction |
SW480 | Colorectal Cancer | Growth inhibition, Apoptosis induction |
K562 | Leukemia | Growth inhibition |
Raji | Burkitt's Lymphoma | Growth inhibition |
B95-8 | B-lymphoblastoid | Growth inhibition |
BGC823 | Gastric Cancer | Growth inhibition, Cell cycle arrest, Apoptosis induction, Invasion suppression |
SGC7901 | Gastric Cancer | Growth inhibition, Cell cycle arrest, Apoptosis induction, Invasion suppression |
Antimicrobial Properties
Grifolin exhibits significant antimicrobial activity against various pathogens, including bacteria, fungi, and parasites . This broad-spectrum antimicrobial action positions grifolin as a potential candidate for the development of novel antimicrobial agents, although further research is required to fully characterize its efficacy and mechanisms against specific pathogens.
Other Biological Activities
Beyond its anticancer and antimicrobial properties, grifolin has demonstrated several other beneficial biological activities that contribute to its therapeutic potential:
-
Inhibition of histamine release
-
Suppression of nitric oxide (NO) production
-
Antibiotic effects
-
Antioxidant properties
These diverse pharmacological activities suggest potential applications in treating various conditions beyond cancer, including inflammatory disorders, oxidative stress-related diseases, and hypercholesterolemia.
Mechanisms of Action
Cell Cycle Regulation
Grifolin demonstrates significant cell cycle regulatory effects, primarily inducing arrest in the G1 phase. In gastric cancer cells, treatment with grifolin (50 μM) increased the percentage of cells in G1 phase from approximately 65% to 92%, with corresponding decreases in the S and G2/M phases . This cell cycle arrest substantially contributes to grifolin's anti-proliferative activity against cancer cells by preventing progression through the cell division cycle.
Apoptosis Induction
Grifolin potently induces apoptosis (programmed cell death) in various cancer cell lines through multiple pathways. Key mechanisms in the apoptotic cascade activated by grifolin include:
-
Translocation of cytochrome c from mitochondria to cytosol
-
Activation of caspase-8, caspase-9, and caspase-3
-
Downregulation of anti-apoptotic protein Bcl-2
-
Upregulation of pro-apoptotic protein Bax
The coordinated activation of these apoptotic pathways results in the effective elimination of cancer cells following grifolin treatment.
Anti-metastatic Effects
Grifolin exhibits significant anti-metastatic activity, particularly in gastric cancer cells. Transwell assays have demonstrated that grifolin treatment significantly suppresses the invasiveness of BGC823 and SGC7901 cells . This inhibition of cancer cell invasion represents a critical mechanism for preventing metastasis, the primary cause of cancer-related mortality.
Molecular Pathways
The anticancer effects of grifolin involve several key signaling pathways and molecular targets:
-
ERK1/2 Pathway Inhibition: Grifolin suppresses the phosphorylation and kinase activity of ERK1/2, a pathway crucial for regulating cell proliferation and cell cycle progression .
-
ERK5 Pathway Modulation: While grifolin inhibits ERK5 at higher concentrations (50 μM), the ERK5 pathway appears less sensitive to grifolin than the ERK1/2 pathway .
-
MAPK Pathway Regulation: Grifolin influences the metastatic potential of gastric cancer cells through effects on the MAPK pathway, which is closely linked to cancer cell invasion and migration .
-
CDKN2D Upregulation: Grifolin increases the expression of cyclin-dependent kinase inhibitor 2D (CDKN2D), a cell cycle regulator, contributing to its cell cycle arrest effects .
Future Perspectives
The future of grifolin research presents several promising directions for pharmaceutical development:
-
Development of synthetic analogues with enhanced pharmacological properties and improved bioavailability
-
Investigation of combination therapies with established anticancer agents to potentially achieve synergistic effects
-
Exploration of targeted delivery systems to improve the efficacy and reduce potential side effects
-
Expansion of research into additional cancer types and other disease conditions that may benefit from grifolin's diverse biological activities
-
Detailed mechanistic studies to further elucidate molecular targets and pathways
While grifolin shows great promise as a lead compound for drug development, particularly as an anticancer agent, rigorous clinical investigations will be essential to translate laboratory findings into viable therapeutic applications. As noted in the literature, "further investigations concerning pharmacodynamic and pharmacokinetic tests are required for any possible pharmaceutical application of this substance" .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume